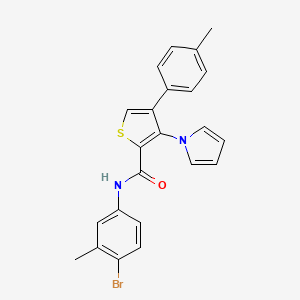

N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2OS/c1-15-5-7-17(8-6-15)19-14-28-22(21(19)26-11-3-4-12-26)23(27)25-18-9-10-20(24)16(2)13-18/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEXCNUOVXRRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound within the pyrrole and thiophene derivatives, has garnered attention due to its potential biological activities, particularly in antibacterial applications. This article delves into its biological activity, supported by various research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

- Molecular Formula : C23H19BrN2OS

- Molecular Weight : 451.4 g/mol

- CAS Number : 1359454-26-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against multi-drug resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives related to this compound:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound 5a | 50 | 100 |

| Compound 5b | 25 | 50 |

| Compound 5c | 12.5 | 25 |

| Compound 5d | 6.25 | 12.5 |

From the data, Compound 5d exhibited the highest potency, while Compound 5a showed the least activity in the series . These findings indicate that modifications in the chemical structure can significantly influence antibacterial efficacy.

The mechanism by which this compound exhibits its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The presence of bromine and methyl groups in its structure may enhance its lipophilicity, facilitating better membrane permeability and interaction with bacterial targets .

Case Studies

- Study on XDR-Salmonella Typhi : A study focusing on extended drug-resistant Salmonella Typhi revealed that derivatives of this compound demonstrated significant antibacterial activity. The results indicated that structural modifications could lead to improved efficacy against resistant strains, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

- Pyrrole Derivatives : Research on pyrrole-containing compounds has shown that they can serve as effective antibacterial agents. For instance, pyrrolyl benzamide derivatives were evaluated for their activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL, indicating their potential as lead compounds for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-bromo-3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can structural integrity be confirmed?

- Methodology :

- Synthesis : Multi-step organic synthesis involving coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and carboxamide formation via activation of carboxylic acids (e.g., using EDCI/HOBt). Solvent selection (e.g., DMF or THF) and temperature control are critical to minimize side reactions .

- Characterization :

- NMR Spectroscopy : H and C NMR to verify substituent positions and purity. Key peaks include aromatic protons (δ 6.5–8.5 ppm) and pyrrole protons (δ 6.0–6.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] ion).

- Elemental Analysis : Validate stoichiometry (C, H, N, S) .

Q. How can researchers design experiments to evaluate the compound’s potential biological activity, such as enzyme inhibition?

- Methodology :

- In vitro Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase or kinase inhibition) with purified enzymes. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC determination).

- Cell-Based Studies : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines. Compare with structurally related analogs (e.g., bromophenyl derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural data, such as conflicting NMR assignments?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to determine bond lengths, angles, and torsion angles.

- Refinement : Employ SHELXL for least-squares refinement. Address disorder in the pyrrole ring or bromophenyl group using restraints and constraints. Validate with R-factor (<5%) and electron density maps .

- Case Study : In a related compound (N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide), SHELXL resolved positional disorder in the oxazole ring by refining occupancy ratios .

Q. What strategies can analyze hydrogen-bonding networks in the crystal lattice, and how do these interactions influence physicochemical properties?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) using software like Mercury.

- Thermal Analysis : Correlate hydrogen-bond strength (via DSC/TGA) with melting points and solubility. For example, strong N–H···O networks may reduce solubility in nonpolar solvents .

- Example : In N-(4-methoxyphenyl)thiophene-2-carboxamide, a C(6) chain motif formed by N–H···O bonds stabilizes the crystal lattice .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrophobic contacts with methylphenyl groups or hydrogen bonds with the carboxamide moiety). Compare with co-crystallized ligands (e.g., imatinib for kinases) .

Q. What experimental approaches can address contradictions in biological activity data across different assay conditions?

- Methodology :

- Assay Optimization : Standardize buffer pH, ionic strength, and ATP concentrations in kinase assays.

- Data Normalization : Use Z-factor to assess assay quality. Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Case Study : A thiophene-carboxamide analog showed IC variability (0.5–5 µM) due to redox interference in colorimetric assays, resolved by switching to fluorescence-based methods .

Comparative and Mechanistic Questions

Q. How does the bromo-methylphenyl substituent influence bioactivity compared to chloro or fluoro analogs?

- Methodology :

- SAR Studies : Synthesize analogs with Cl, F, or CF substituents. Test in parallel assays (e.g., logP for lipophilicity, IC for potency).

- Electrostatic Potential Maps : Use DFT calculations (Gaussian 09) to compare halogen bonding capabilities. Bromine’s polarizability may enhance target binding vs. fluorine’s electronegativity .

Q. What mechanisms underlie the compound’s potential off-target effects, and how can selectivity be improved?

- Methodology :

- Kinome-Wide Profiling : Use KinomeScan to identify off-target kinase interactions.

- Proteomics : SILAC-based mass spectrometry to detect protein binding partners in cell lysates.

- Structural Modification : Introduce bulky groups (e.g., tert-butyl) to the thiophene ring to sterically block off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.